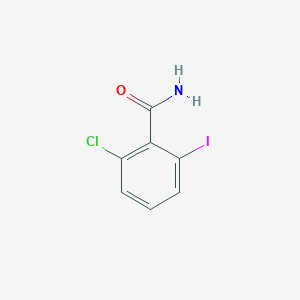

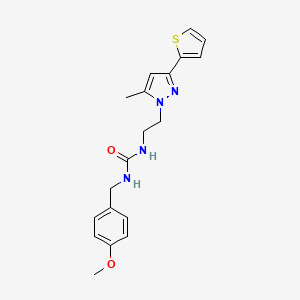

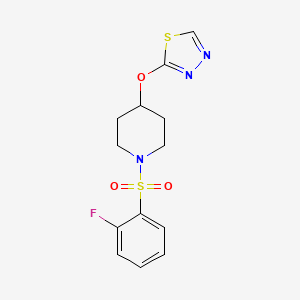

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

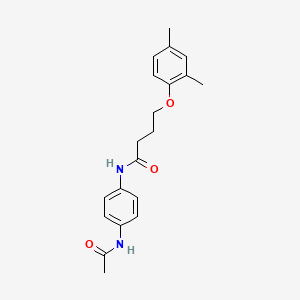

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group, piperidine ring, and thiadiazole ring would likely result in a rigid and planar structure. The fluorophenyl group could introduce some electronic and steric effects that influence the compound’s reactivity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is typically a good leaving group, so it might be involved in substitution reactions. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and fluorophenyl groups could increase its polarity, affecting its solubility in different solvents.Scientific Research Applications

Antibacterial and Antimicrobial Activities

Research on derivatives of the 1,3,4-thiadiazole moiety, particularly those incorporating sulfonamide and piperazine groups, has demonstrated significant antibacterial activities. These compounds have been found to exhibit better antibacterial activities at certain concentrations against various pathogens, indicating their potential as antibiotic agents (Wu Qi, 2014).

Anticancer Properties

A variety of novel compounds, including 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety, have been synthesized and evaluated for their in-vitro anticancer activity against human breast cancer cell lines, showing promising results compared to reference drugs (M. Al-Said et al., 2011). Additionally, the synthesis of 1,3,4-oxadiazole derivatives has been directed towards exploring anticancer potential, with some compounds exhibiting strong anticancer activities, suggesting further in vivo studies for their therapeutic application (A. Rehman et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Compounds derived from 1,3,4-thiadiazole have been studied for their ability to inhibit various enzymes. For instance, novel sulfonamides incorporating aroylhydrazone- or thiadiazinyl- moieties have shown inhibitory effects towards carbonic anhydrase isozymes, which play a role in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor in the eye (A. Alafeefy et al., 2015).

Antimicrobial and Antifungal Applications

Synthesis and evaluation of new heterocycles based on the 1,3,4-thiadiazole structure have demonstrated antimicrobial and antifungal activities. These findings support the potential use of such compounds in treating infections caused by various pathogens (T. El‐Emary et al., 2002).

Fluorescence Probes and Spectroscopic Applications

Studies on 1,3,4-thiadiazole derivatives have explored their dual fluorescence effects, which can be induced by specific molecular aggregation and substituent structures. These properties suggest potential applications as fluorescence probes in biological and molecular medical research, providing tools for the study of cellular processes and disease mechanisms (Iwona Budziak et al., 2019).

Future Directions

properties

IUPAC Name |

2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIRRWNVYSLJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

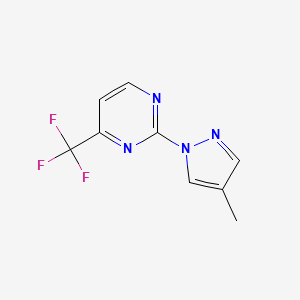

![(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2777306.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2777307.png)

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2777309.png)